

Spectroscopic Analysis of 2,3-Dimethyl-4-phenylfuran: A Technical Overview

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Compound of Interest

Compound Name: 2,3-Dimethyl-4-phenylfuran

Cat. No.: B15212170

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To the intended audience of researchers, scientists, and drug development professionals: This technical guide addresses the spectroscopic characterization of **2,3-Dimethyl-4-phenylfuran**. Following an extensive search of available scientific databases, it has been determined that specific, experimentally-derived spectroscopic data (NMR, IR, MS) for this compound are not publicly available at this time. Therefore, this document will serve as a comprehensive guide to the expected spectroscopic properties of **2,3-Dimethyl-4-phenylfuran** based on the analysis of its structural motifs. Furthermore, it provides generalized experimental protocols for the acquisition of such data and outlines a typical workflow for the spectroscopic analysis of a novel organic compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **2,3-Dimethyl-4-phenylfuran**. These predictions are based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for compounds containing similar functional groups (substituted furan, aromatic ring, and methyl groups).

Predicted ^1H NMR Data (in CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.20 - 7.50	Multiplet	5H	Phenyl-H
~ 6.90	Singlet	1H	Furan-H (C5)
~ 2.20	Singlet	3H	Methyl-H (C2)
~ 2.00	Singlet	3H	Methyl-H (C3)

Predicted ^{13}C NMR Data (in CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~ 145 - 155	Furan C-O (C2)
~ 135 - 145	Furan C-H (C5)
~ 125 - 135	Phenyl C (quaternary and CH)
~ 115 - 125	Furan C-C (C3, C4)
~ 10 - 15	Methyl-C (C2-CH ₃ , C3-CH ₃)

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Intensity	Assignment
~ 3100	Medium	Aromatic C-H stretch
~ 2950 - 2850	Medium	Aliphatic C-H stretch
~ 1600, 1490	Medium-Strong	Aromatic C=C stretch
~ 1550	Medium	Furan ring stretch
~ 1000 - 1250	Strong	C-O stretch
~ 700 - 800	Strong	Aromatic C-H out-of-plane bend

Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
~ 172	High	[M] ⁺ (Molecular Ion)
~ 157	Medium	[M - CH ₃] ⁺
~ 77	Medium	[C ₆ H ₅] ⁺

General Experimental Protocols

The following are generalized procedures for obtaining the spectroscopic data for a solid organic compound like **2,3-Dimethyl-4-phenylfuran**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., deuteriochloroform, CDCl₃) in an NMR tube. The spectrum is recorded on a 400 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Infrared (IR) Spectroscopy

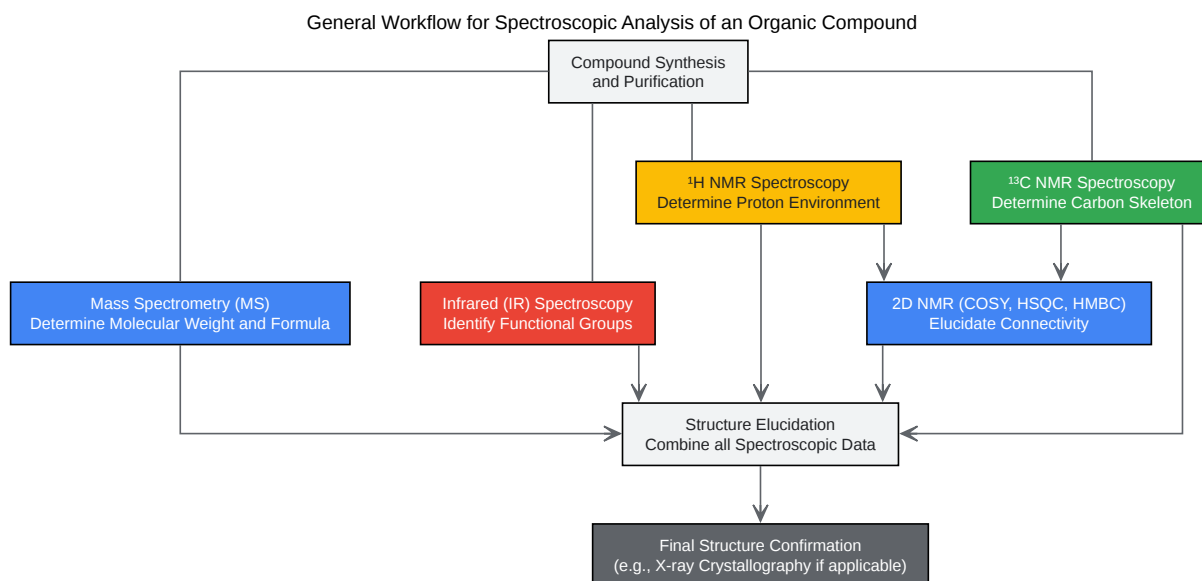
A small amount of the solid sample is placed on the diamond crystal of an attenuated total reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. The mass spectrum is recorded in positive ion mode.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the characterization of a newly synthesized organic compound using various spectroscopic techniques.



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Workflow for Spectroscopic Analysis

In conclusion, while specific experimental data for **2,3-Dimethyl-4-phenylfuran** is not currently available in the public domain, this guide provides a robust framework for understanding its expected spectroscopic characteristics and the general procedures for their determination. The provided workflow illustrates the systematic approach to elucidating the structure of novel organic compounds, a critical process in chemical research and drug development.

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